molecular formula C13H9BrF2O B1608015 1-(4-Bromobenzyloxy)-2,5-difluorobenzene CAS No. 845866-76-4

1-(4-Bromobenzyloxy)-2,5-difluorobenzene

Cat. No.: B1608015
CAS No.: 845866-76-4
M. Wt: 299.11 g/mol
InChI Key: MUUQHABDOBAXLN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyloxy)-2,5-difluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and benzene rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyloxy)-2,5-difluorobenzene typically involves multi-step organic reactions. One common method includes the etherification of 2,5-difluorophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyloxy)-2,5-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Scientific Research Applications

1-(4-Bromobenzyloxy)-2,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyloxy)-2,5-difluorobenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(4-Bromobenzyloxy)benzaldehyde
  • 2-[(4-Bromobenzyl)oxy]-1,4-difluorobenzene
  • (E)-1-(4-(4-Bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Uniqueness: 1-(4-Bromobenzyloxy)-2,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens in the benzene ring structure enhances its potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUQHABDOBAXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375591
Record name 1-(4-Bromobenzyloxy)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-76-4
Record name 2-[(4-Bromophenyl)methoxy]-1,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromobenzyloxy)-2,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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